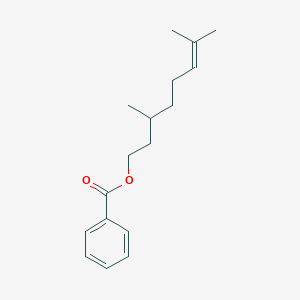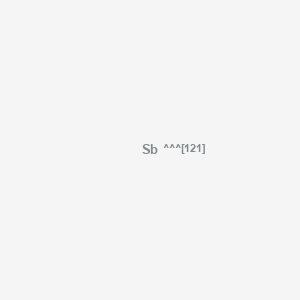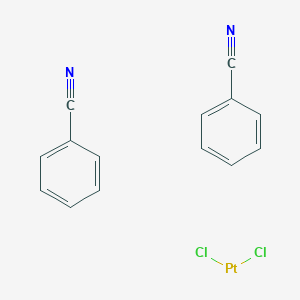
óxido de bismuto(III) y vanadio(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth vanadium tetraoxide is an inorganic compound with the chemical formula BiVO₄. It is a bright yellow solid that is widely studied for its photocatalytic properties, particularly in the field of environmental remediation. Bismuth vanadium tetraoxide is known for its narrow bandgap, resistance to corrosion, and low toxicity, making it an effective visible light-driven photocatalyst .
Aplicaciones Científicas De Investigación
Bismuth vanadium tetraoxide has a wide range of scientific research applications, including:
Environmental Remediation: It is used as a photocatalyst for the degradation of organic pollutants in water and air.
Biomedical Applications: Bismuth vanadium tetraoxide nanoparticles have been studied for their potential use in drug delivery, antimicrobial activity, and cancer therapy.
Energy Storage: The compound is also explored for its potential use in energy storage devices, such as batteries and supercapacitors.
Mecanismo De Acción
Target of Action
Bismuth vanadium oxide, also known as bismuth;trioxido(oxo)vanadium, Vanadic acid, bismuth salt, or Bismuth vanadium tetraoxide, is primarily used as a photocatalyst . Its primary targets are organic pollutants, including volatile organic compounds (VOCs), which are degraded under visible light irradiation .
Mode of Action
The mode of action of bismuth vanadium oxide is based on its photocatalytic properties . When exposed to visible light, it generates electron-hole pairs . The doping of vanadium can tune the intrinsic crystal and electronic structure of Bi2O3, causing partial amorphization in the Bi2O3 nanosheet and decreasing electron density around Bi active sites . This enhances the adsorption of pollutants and improves the photocatalytic efficiency .
Biochemical Pathways
The biochemical pathways involved in the action of bismuth vanadium oxide are related to the degradation of organic pollutants. Under visible light irradiation, the photocatalytic activity of bismuth vanadium oxide leads to the degradation of dye molecules and actual organic pollutants .
Result of Action
The result of the action of bismuth vanadium oxide is the degradation of organic pollutants, including VOCs . In addition, it has been shown to promote the growth of taproots and the development of lateral roots, enhance the length of the extension zone in roots, increase the number and size of leaf stomata and root activity, reduce the accumulation of ROS in seedlings, and change the expression levels of genes related to polyamines or hormones .
Action Environment
The action of bismuth vanadium oxide is influenced by environmental factors. For instance, its photocatalytic activity is dependent on the presence of visible light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth vanadium tetraoxide can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and precipitation reactions. The sol-gel method involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method allows for precise control over the textural and surface properties of the material .
The hydrothermal method is another common approach, which involves the use of high-temperature and high-pressure water to crystallize the compound. This method can produce bismuth vanadium oxide with different crystal structures, such as monoclinic and tetragonal phases .
Industrial Production Methods
In industrial settings, bismuth vanadium oxide is often produced through high-temperature calcination or pH-controlled precipitation reactions. These methods allow for the large-scale production of the compound with consistent quality and properties .
Análisis De Reacciones Químicas
Types of Reactions
Bismuth vanadium tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a photocatalyst, it is particularly effective in oxidation reactions, where it can degrade organic pollutants under visible light irradiation .
Common Reagents and Conditions
Common reagents used in reactions involving bismuth vanadium oxide include hydrogen peroxide, titanium dioxide, and various organic compounds. The reactions typically occur under ambient conditions or with the application of visible light to activate the photocatalytic properties of the compound .
Major Products Formed
The major products formed from reactions involving bismuth vanadium oxide depend on the specific reaction conditions and reagents used. In photocatalytic reactions, the compound can degrade organic pollutants into carbon dioxide, water, and other less harmful byproducts .
Comparación Con Compuestos Similares
Bismuth vanadium tetraoxide is often compared with other bismuth-based compounds, such as bismuth tungstate and bismuth molybdate. While all these compounds have photocatalytic properties, bismuth vanadium oxide is unique due to its narrow bandgap and high stability under visible light irradiation .
Similar Compounds
Bismuth tungstate (Bi₂WO₆): Known for its photocatalytic activity and high oxygen-ion conductivity.
Bismuth molybdate (Bi₂MoO₆): Used in photocatalysis and as a pigment.
Bismuth niobate (BiNbO₄): Studied for its dielectric properties and potential use in electronic devices.
Bismuth vanadium tetraoxide stands out among these compounds due to its unique combination of properties, making it a versatile material for various applications.
Propiedades
Número CAS |
14059-33-7 |
|---|---|
Fórmula molecular |
BiO4V |
Peso molecular |
323.919 g/mol |
Nombre IUPAC |
bismuth;trioxido(oxo)vanadium |
InChI |
InChI=1S/Bi.4O.V/q+3;;3*-1; |
Clave InChI |
YNOWMDYNXXVJMC-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[V].[Bi+3] |
SMILES canónico |
[O-][V](=O)([O-])[O-].[Bi+3] |
Key on ui other cas no. |
53801-77-7 |
Pictogramas |
Health Hazard |
Sinónimos |
ismuth vanadate bismuth vanadium tetraoxide BiVO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)










